molecular formula C9H13NS B13342761 [4-(Dimethylamino)phenyl]methanethiol

[4-(Dimethylamino)phenyl]methanethiol

Cat. No.: B13342761
M. Wt: 167.27 g/mol
InChI Key: YWNGUMBIASGKHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(Dimethylamino)phenyl]methanethiol is a specialized organic compound of high interest in chemical research and development. It features a methanethiol (CH3SH) functional group attached to a 4-(dimethylamino)phenyl ring. The methanethiol group is a potent nucleophile, and its reactivity is a cornerstone of its research applications . This compound is structurally analogous to other researched chemicals like 4-(Diethylamino)-benzenemethanethiol , sharing a core structure that combines an electron-donating dimethylamino group with a reactive thiol. Its primary research application lies in the field of bioconjugation chemistry, where it can serve as a model compound for studying thiol-based coupling reactions. Methanethiol and other thiols are extensively studied for their nucleophilic addition to activated double and triple bonds, such as maleimides and ethynesulfonamides, which are critical for creating stable linkages in antibody-drug conjugates (ADCs) and other bioconjugates . The mechanism of action involves the thiolate anion (RS-) attacking electron-deficient carbon centers in Michael acceptors, forming a stable carbon-sulfur bond . Furthermore, the dimethylamino phenyl moiety can influence the compound's electronic properties and solubility, potentially making it a valuable building block in organic synthesis and materials science. Researchers can leverage this compound to develop novel synthetic methodologies or to create advanced polymeric materials. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H13NS

Molecular Weight

167.27 g/mol

IUPAC Name

[4-(dimethylamino)phenyl]methanethiol

InChI

InChI=1S/C9H13NS/c1-10(2)9-5-3-8(7-11)4-6-9/h3-6,11H,7H2,1-2H3

InChI Key

YWNGUMBIASGKHK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)CS

Origin of Product

United States

Detailed Investigation of Chemical Reactivity and Reaction Mechanisms of 4 Dimethylamino Phenyl Methanethiol

Electrophilic and Nucleophilic Reactions of the Thiol Moiety in [4-(Dimethylamino)phenyl]methanethiol

The thiol moiety (-SH) in this compound is the primary center of its reactivity, capable of acting as both a nucleophile and, after conversion, an electrophile. The sulfur atom's reactivity is significantly influenced by the electronic properties of the rest of the molecule, particularly the para-substituted dimethylamino group.

Nucleophilic Reactivity: The thiol group is weakly acidic, with a pKa analogous to other benzylic thiols, allowing it to be deprotonated by a suitable base to form the corresponding thiolate anion, [4-(Dimethylamino)phenyl]methanethiolate. This thiolate is a potent nucleophile due to the soft nature and high polarizability of the sulfur atom. wikipedia.org The nucleophilicity is further enhanced by the electron-donating dimethylamino group in the para position.

The thiolate anion readily participates in a variety of nucleophilic substitution and addition reactions. A primary example is the S-alkylation reaction with alkyl halides, which proceeds via an SN2 mechanism to form thioethers (sulfides). libretexts.org

Another significant reaction is the nucleophilic conjugate addition to α,β-unsaturated carbonyl compounds, known as the thiol-Michael addition reaction. nih.govnih.gov This reaction is highly efficient and is considered a "click" reaction due to its high yield, stereospecificity, and mild reaction conditions. usm.edu The thiolate attacks the β-carbon of the Michael acceptor, leading to the formation of a new carbon-sulfur bond. nih.gov

Reaction Type Electrophile Product Class Mechanism
S-AlkylationAlkyl Halide (R'-X)ThioetherSN2
Thiol-Michael Additionα,β-Unsaturated CarbonylThioether AdductConjugate Addition
AcylationAcyl Chloride (R'-COCl)ThioesterNucleophilic Acyl Substitution
Ring-OpeningEpoxideβ-Hydroxy ThioetherSN2

Electrophilic Reactivity: While the thiol group is inherently nucleophilic, the sulfur atom can be converted into an electrophilic center. This is typically achieved by reacting the thiol with an oxidizing agent or a source of "positive halogen." For instance, reaction with reagents like sulfuryl chloride (SO₂Cl₂) can convert the thiol into a sulfenyl chloride derivative, [4-(Dimethylamino)phenyl]methanesulfonyl chloride. mdpi.com This intermediate is highly reactive towards nucleophiles, including other thiol molecules, amines, or alcohols, allowing for the formation of unsymmetrical disulfides or other sulfur-containing compounds. mdpi.comnih.gov

Oxidative and Reductive Transformations of this compound

The sulfur atom in this compound exists in its most reduced state (-2 oxidation state) and is therefore susceptible to a range of oxidative transformations. Conversely, the resulting oxidized species, primarily disulfides, can be reduced back to the thiol.

Oxidation: The most common oxidative reaction for thiols is the formation of a disulfide bridge. wikipedia.org The oxidation of this compound yields bis(4-(dimethylamino)benzyl) disulfide. This reaction can be effected by a variety of mild oxidizing agents, including molecular oxygen (often catalyzed by base or metal ions), hydrogen peroxide (H₂O₂), or iodine (I₂). wikipedia.orgresearchgate.netrsc.orggoogle.com The reaction proceeds via the formation of a thiyl radical or a sulfenic acid intermediate, which then reacts with another thiol molecule. nih.gov

Oxidizing Agent Product Conditions
Air (O₂)DisulfideBasic medium (e.g., Et₃N in DMF) rsc.org
Hydrogen Peroxide (H₂O₂)DisulfideAqueous or alcoholic solution google.com
Iodine (I₂)DisulfideTypically in a basic solution
Sodium Hypochlorite (NaOCl)Sulfonic AcidStrong oxidizing conditions wikipedia.org
Hydrogen Peroxide (excess)Sulfonic AcidStrong oxidizing conditions wikipedia.org

Under more forceful oxidizing conditions, using reagents such as excess hydrogen peroxide, potassium permanganate, or sodium hypochlorite, the thiol can be further oxidized to form sulfinic acids (R-SO₂H) and ultimately sulfonic acids (R-SO₃H). nih.govwikipedia.org The formation of the sulfonic acid is generally considered an irreversible transformation. nih.gov

Reduction: The disulfide, bis(4-(dimethylamino)benzyl) disulfide, can be readily reduced back to two molecules of the parent thiol. This reductive cleavage of the S-S bond is a crucial reaction, particularly in biological contexts involving cysteine residues. libretexts.org Common laboratory reducing agents for this transformation include zinc dust in an acidic medium, sodium borohydride (B1222165) (NaBH₄), or phosphines like triphenylphosphine, often in an aqueous co-solvent system.

Influence of the Dimethylamino Group on the Electronic and Steric Properties Governing this compound Reactivity

The dimethylamino group (-N(CH₃)₂) at the para position of the benzene (B151609) ring exerts a profound influence on the reactivity of the distal methanethiol (B179389) group through its electronic effects. Steric effects from this group are minimal at the reaction center due to its remote location.

Electronic Effects: The dimethylamino group is a powerful electron-donating group (EDG). It exerts a weak electron-withdrawing inductive effect (-I) due to the electronegativity of nitrogen, but this is overwhelmingly surpassed by its strong electron-donating mesomeric effect (+M or +R). researchgate.netrsc.org Through resonance, the nitrogen's lone pair of electrons delocalizes into the π-system of the benzene ring. This delocalization significantly increases the electron density throughout the aromatic ring and, by extension, at the benzylic carbon and the sulfur atom of the methanethiol moiety.

This increased electron density has several key consequences for reactivity:

Acidity (pKa): The increased electron density destabilizes the thiolate anion conjugate base, making the thiol proton less acidic compared to unsubstituted benzenemethanethiol or thiols with electron-withdrawing groups. This results in a higher pKa value.

Nucleophilicity: While the thiol itself is a weaker acid, its corresponding thiolate anion is a significantly stronger nucleophile. The electron-donating effect from the dimethylamino group pushes electron density towards the sulfur atom, enhancing its ability to attack electrophilic centers.

Stabilization of Intermediates: The dimethylamino group can effectively stabilize cationic or radical intermediates formed at the benzylic position or on the sulfur atom through resonance. This can influence the mechanism and rate of certain reactions, such as radical processes or reactions involving carbocation-like transition states. utexas.edunih.gov

Compound Substituent Effect Expected pKa Trend Expected Thiolate Nucleophilicity Trend
[4-(Nitro)phenyl]methanethiolStrong Electron-WithdrawingLowerLower
PhenylmethanethiolNeutral (Reference)ReferenceReference
[4-(Methoxy)phenyl]methanethiolModerate Electron-DonatingHigherHigher
This compoundStrong Electron-DonatingHighestHighest

Radical Reactions and Polymerization Initiation Mechanisms Involving this compound

Thiols can participate in radical reactions primarily through the homolytic cleavage of the sulfur-hydrogen bond to form a thiyl radical (RS•). The energy required for this cleavage can be supplied by heat or light. utexas.edu

The resulting [4-(Dimethylamino)phenyl]methylthiyl radical is resonance-stabilized. The unpaired electron on the sulfur atom can delocalize into the aromatic π-system, and this delocalization is further enhanced by the powerful electron-donating dimethylamino group, which can accommodate the radical character on the ring. utexas.edu This enhanced stability can influence the kinetics of radical formation and subsequent reactions.

Polymerization Reactions: In the context of polymer chemistry, this compound can play several roles:

Chain-Transfer Agent: Thiols are well-known chain-transfer agents in radical polymerization. wikipedia.org During polymerization, a growing polymer radical chain (P•) can abstract the hydrogen atom from the thiol, terminating the chain and generating a new thiyl radical (RS•). This thiyl radical can then initiate a new polymer chain by reacting with a monomer molecule. This process helps to control the molecular weight of the resulting polymer.

Pn• + RSH → Pn-H + RS•

RS• + M → RS-M• (re-initiation)

Polymerization Initiator: Certain mercaptans can act as initiators for polymerization, particularly in bulk processes carried out in the presence of oxygen. google.com The mechanism involves the formation of initiating radicals from the interaction between the mercaptan and oxygen. google.com The resulting thiyl radical can then add to an ethylenically unsaturated monomer to begin the polymerization process. wikipedia.orgyoutube.com The strong stabilizing effect of the dimethylamino group could potentially facilitate this initiation role.

Kinetic and Thermodynamic Aspects of Chemical Processes Mediated by this compound

The rates and equilibrium positions of reactions involving this compound are governed by kinetic and thermodynamic principles, which are directly influenced by its molecular structure.

Kinetic Aspects: The kinetics of nucleophilic reactions involving the thiolate are particularly noteworthy. The rate of nucleophilic attack is proportional to the nucleophilicity of the thiolate anion. As established, the electron-donating dimethylamino group significantly enhances this nucleophilicity, leading to faster reaction rates in SN2 and Michael addition reactions compared to thiols lacking such a group. rsc.org For example, in thiol-Michael "click" reactions, the choice of thiol has a direct impact on the reaction kinetics, with more nucleophilic thiols reacting faster. rsc.org

Parameter Influence of Dimethylamino Group Kinetic Consequence
Thiolate NucleophilicityIncreasedFaster rates for SN2 and Michael additions.
Thiol Acidity (pKa)Decreased (Higher pKa)Slower deprotonation with a given base.
Thiyl Radical StabilityIncreasedMay lower the activation energy for radical formation.

Thermodynamic Aspects: The thermodynamics of reactions are determined by the change in Gibbs free energy (ΔG).

Disulfide Formation: The oxidation of thiols to disulfides is generally a thermodynamically favorable process, especially in the presence of an oxidant like oxygen, resulting in the formation of a stable S-S bond and water. wikipedia.org

Thiol-Michael Addition: The addition of thiols to activated alkenes like maleimides or acrylates is typically exothermic and thermodynamically favorable. nih.gov The formation of a strong C-S bond at the expense of a weaker C=C π-bond drives the reaction to completion.

Acidity: The higher pKa of this compound compared to an electron-withdrawn analogue means that in a competitive equilibrium, it will be less deprotonated. The equilibrium of the acid-base reaction RSH + B ⇌ RS⁻ + BH⁺ will lie further to the left.

Advanced Theoretical and Computational Chemical Studies of 4 Dimethylamino Phenyl Methanethiol

Quantum Chemical Characterization of Electronic Structure, Bonding, and Molecular Orbitals of [4-(Dimethylamino)phenyl]methanethiol.

Quantum chemical methods are fundamental to understanding the intrinsic properties of this compound at an electronic level. The molecule's structure, featuring a benzene (B151609) ring substituted with a strong electron-donating dimethylamino group (-N(CH₃)₂) and a methanethiol (B179389) group (-CH₂SH), gives rise to a complex and interesting electronic landscape.

The electronic structure is characterized by the interaction between the π-system of the phenyl ring and the lone pairs of electrons on the nitrogen and sulfur atoms. The dimethylamino group acts as a powerful π-donor, increasing the electron density of the aromatic ring, particularly at the ortho and para positions. This donation influences the molecule's highest occupied molecular orbital (HOMO), raising its energy and making the compound more susceptible to electrophilic attack. The methanethiol group's effect is more nuanced; while the sulfur atom's lone pairs can participate in π-donation, its electronegativity also allows for inductive electron withdrawal.

Molecular Orbital (MO) theory provides a detailed picture of the bonding within the molecule. wikipedia.orgyoutube.com The combination of atomic orbitals results in a set of molecular orbitals, each with a specific energy level. wikipedia.org For this compound, the HOMO is expected to have significant contributions from the dimethylamino group and the phenyl π-system, while the lowest unoccupied molecular orbital (LUMO) would be predominantly located on the aromatic ring's antibonding π* orbitals. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting the molecule's chemical reactivity and electronic transition properties. numberanalytics.com A smaller gap generally implies higher reactivity. numberanalytics.com

The bonding can be further analyzed using techniques like Natural Bond Orbital (NBO) analysis, which elucidates donor-acceptor interactions within the molecule. This would likely reveal strong hyperconjugative interactions between the nitrogen lone pair and the ring's π* antibonding orbitals, quantifying the electron-donating strength of the dimethylamino group.

Table 1: Illustrative Molecular Orbital Properties of this compound Note: These are hypothetical values based on typical results for similar aromatic compounds and are for illustrative purposes.

Molecular Orbital Energy (eV) Primary Character Key Atomic Contributions
LUMO+1 -0.5 π* Phenyl Ring, Methanethiol Group
LUMO -1.2 π* Phenyl Ring
HOMO -5.8 π Dimethylamino Group, Phenyl Ring

Density Functional Theory (DFT) Applications for Predicting Spectroscopic Signatures and Reaction Energetics of this compound.

Density Functional Theory (DFT) has become a powerful and widely used computational tool for investigating the properties of molecular systems with a favorable balance of accuracy and computational cost. youtube.commdpi.com For this compound, DFT calculations can reliably predict a range of properties, including its spectroscopic signatures and the energetics of its potential reactions.

Spectroscopic Signatures: DFT calculations are instrumental in predicting vibrational spectra (Infrared and Raman). By calculating the second derivatives of the energy with respect to atomic positions, one can obtain the frequencies and intensities of the vibrational modes. For this compound, this would allow for the assignment of characteristic peaks, such as the S-H stretching frequency (typically around 2550-2600 cm⁻¹), the C-S stretching modes, and the various vibrations associated with the substituted phenyl ring. Comparing theoretical spectra with experimental data can confirm the molecule's structure. nih.gov Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis), calculating the energies of electronic transitions, such as the π → π* transitions within the aromatic system, which are influenced by the donor-acceptor substituents. nih.gov

Reaction Energetics: DFT is highly effective for studying the thermodynamics and kinetics of chemical reactions. For this molecule, a key reaction is the dissociation of the S-H bond, which is crucial for its role in self-assembly on metal surfaces or as a radical scavenger. DFT can be used to calculate the Bond Dissociation Energy (BDE) of the S-H bond, providing insight into the thiol's antioxidant capabilities. mdpi.com Reaction pathways can be mapped by locating transition states and calculating activation energies, which is essential for understanding reaction mechanisms. For instance, the energetics of its oxidative coupling to form a disulfide bridge could be thoroughly investigated. researchgate.net

Table 2: Predicted Vibrational Frequencies and Reaction Energetics via DFT (Illustrative) Note: Values are hypothetical, based on typical DFT (e.g., B3LYP/6-311G) results for analogous thiol compounds.

Property Predicted Value Description
S-H Stretch Frequency 2580 cm⁻¹ Vibrational mode of the thiol group.
C-N Stretch Frequency 1355 cm⁻¹ Vibration of the dimethylamino-phenyl bond.
S-H Bond Dissociation Energy 82.5 kcal/mol Energy required to homolytically cleave the S-H bond.

Molecular Dynamics Simulations and Conformational Analysis of this compound in Various Environments.

While quantum chemical methods describe the static electronic properties of a single molecule, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.govyoutube.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of conformational landscapes and interactions with the surrounding environment. youtube.com

Simulations can be performed in various environments to understand how the molecule behaves in different phases:

In Vacuum: This provides the intrinsic conformational preferences of the isolated molecule, free from intermolecular interactions.

In Solution: By simulating the molecule in a solvent box (e.g., water, ethanol, or a nonpolar solvent), one can study the influence of solvent molecules on its conformation. Solvation effects, such as hydrogen bonding to the thiol or amino groups, can significantly alter the conformational equilibrium.

On a Surface: MD is particularly useful for simulating the interaction of thiols with metal surfaces, such as gold. These simulations can model the physisorption and chemisorption process, the orientation of the molecule on the surface, and the formation of self-assembled monolayers (SAMs).

These simulations provide a dynamic picture of the molecule, which is essential for understanding processes like drug-receptor binding, self-assembly, and transport properties. mdpi.comnih.gov

Computational Design and Structure–Reactivity Relationship Predictions for this compound Derivatives.

Computational chemistry offers powerful tools for the rational design of new molecules with tailored properties. By modifying the structure of this compound in silico, it is possible to predict how these changes will affect its reactivity and other properties, guiding synthetic efforts. This process often involves establishing a Quantitative Structure-Reactivity Relationship (QSRR). researchgate.netlibretexts.org

The core principle is to systematically alter the parent molecule—for example, by adding different substituents at various positions on the phenyl ring—and then calculate key chemical descriptors for each new derivative. These descriptors can be electronic, steric, or thermodynamic in nature. chemrxiv.org

Key computational approaches include:

Descriptor Calculation: For a series of designed derivatives, quantum chemical methods (especially DFT) can be used to compute descriptors like HOMO/LUMO energies, Mulliken charges, dipole moments, and the electrostatic potential map. nih.gov These descriptors quantify the electronic effects of the new substituents.

Reactivity Indices: Parameters derived from conceptual DFT, such as chemical hardness, softness, and electrophilicity, can be calculated to predict the relative reactivity of the derivatives. mdpi.com

Correlation Analysis: By plotting these calculated descriptors against a known or predicted reactivity parameter (e.g., the S-H bond dissociation energy or the energy of adsorption to a surface), a QSRR can be established. researchgate.net For aromatic systems, this often involves correlating properties with Hammett constants, which describe the electron-donating or -withdrawing ability of substituents.

This computational pre-screening allows researchers to identify the most promising derivatives for a specific application—such as improved antioxidant activity or stronger surface binding—before committing to potentially complex and costly laboratory synthesis.

Theoretical Insights into Intermolecular Interactions and Self-Assembly of this compound.

The behavior of this compound in a condensed phase is governed by a variety of intermolecular interactions. Theoretical and computational studies are essential for dissecting these forces and predicting how molecules will aggregate and self-assemble into larger, ordered structures. chemrxiv.orgaiche.org

The primary intermolecular forces at play include:

Van der Waals Interactions: These are ubiquitous forces arising from temporary fluctuations in electron density and are significant for the packing of the phenyl rings.

π-π Stacking: The aromatic rings can interact favorably through π-π stacking, where the electron-rich π system of one molecule aligns with the π system of another. The substitution pattern (electron-donating -N(CH₃)₂ and -CH₂SH groups) will influence the preferred stacking geometry (e.g., parallel-displaced vs. T-shaped).

Hydrogen Bonding: Although the S-H bond is a weaker hydrogen bond donor than O-H or N-H, S-H···S and S-H···N interactions can still play a role in directing the self-assembly of molecules, especially in the solid state or in non-polar environments. nih.gov

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to its polar substituent groups, leading to electrostatic interactions that influence molecular orientation.

Computational methods like molecular dynamics (MD) and Monte Carlo (MC) simulations are used to model the self-assembly process. researchgate.net These simulations can predict the formation of dimers, trimers, and larger aggregates, revealing the most thermodynamically stable packing arrangements. chemrxiv.org For thiols, a particularly important area of self-assembly is the formation of Self-Assembled Monolayers (SAMs) on metal surfaces like gold, where the thiol group forms a strong covalent bond with the surface, and the intermolecular interactions between the aromatic backbones dictate the order and density of the monolayer. rsc.orgnih.gov

Sophisticated Spectroscopic and Chromatographic Characterization of 4 Dimethylamino Phenyl Methanethiol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies of [4-(Dimethylamino)phenyl]methanethiol.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, ¹H NMR and ¹³C NMR would provide critical information about its molecular framework.

In a hypothetical ¹H NMR spectrum, specific proton signals would be expected. The aromatic protons on the phenyl ring would likely appear as two distinct doublets in the aromatic region (typically δ 7.0-8.0 ppm) due to the influence of the dimethylamino and methanethiol (B179389) substituents. The six protons of the dimethylamino group would likely present as a sharp singlet, while the two protons of the methylene (B1212753) group (CH₂) adjacent to the sulfur atom would also produce a singlet. The single proton of the thiol group (-SH) would give rise to a singlet that can be exchangeable with D₂O, and its chemical shift could vary depending on concentration and solvent.

The ¹³C NMR spectrum would complement the proton data by identifying each unique carbon environment. One would expect distinct signals for the quaternary aromatic carbon attached to the dimethylamino group, the other quaternary aromatic carbon linked to the methanethiol moiety, the four aromatic CH carbons, the methylene carbon, and the two equivalent methyl carbons of the dimethylamino group.

Advanced NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be invaluable in definitively assigning these proton and carbon signals and confirming the connectivity within the molecule. Dynamic NMR studies could also be employed to investigate conformational changes or restricted rotation around the C-N bond of the dimethylamino group.

Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity
-N(CH₃)₂ ~2.9 Singlet
-CH₂-SH ~3.7 Singlet
-SH Variable Singlet
Aromatic (ortho to NMe₂) ~6.7 Doublet

Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm)
-N(CH₃)₂ ~40
-CH₂-SH ~35
Aromatic C-N ~150
Aromatic C-CH₂SH ~128
Aromatic CH (ortho to NMe₂) ~112

Advanced Mass Spectrometry (MS) Techniques (e.g., HRMS, tandem MS) for Isotopic Analysis and Fragmentation Pathways of this compound.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) would be employed to determine the accurate mass of the molecular ion of this compound, allowing for the confirmation of its elemental formula (C₉H₁₃NS).

Electron Ionization (EI) would likely lead to significant fragmentation. A plausible fragmentation pathway would involve the loss of the thiol group (-SH) or the entire methanethiol group (-CH₂SH). The most prominent peak in the mass spectrum is often the tropylium-like ion resulting from the cleavage of the benzylic C-S bond, which would be stabilized by the electron-donating dimethylamino group. Tandem MS (MS/MS) experiments would be crucial for establishing the fragmentation pathways by selecting a specific parent ion and inducing its fragmentation to observe the resulting daughter ions. This detailed fragmentation pattern serves as a molecular fingerprint.

Plausible Fragmentation Ions in the Mass Spectrum of this compound

m/z Proposed Fragment
167 [M]⁺ (Molecular Ion)
134 [M - SH]⁺
121 [M - CH₂SH]⁺

Note: The fragmentation data presented is based on general principles of mass spectrometry for similar structures, as specific experimental mass spectral data for this compound is not available in the reviewed scientific literature.

Vibrational Spectroscopy (FT-IR, Raman, SERS) for Probing Molecular Vibrations and Environmental Interactions of this compound.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and molecular structure of a compound.

In the FT-IR spectrum of this compound, characteristic absorption bands would be expected. These would include C-H stretching vibrations from the aromatic ring and the methyl/methylene groups, C=C stretching from the aromatic ring, and C-N stretching from the dimethylamino group. The S-H stretching vibration, typically appearing as a weak band around 2550-2600 cm⁻¹, would be a key indicator of the thiol group.

Raman spectroscopy would provide complementary information. The S-H and C-S stretching vibrations often give rise to strong signals in Raman spectra. Surface-Enhanced Raman Spectroscopy (SERS) could be particularly useful for studying the interaction of this compound with metallic surfaces, as the thiol group has a strong affinity for metals like gold and silver.

Expected Vibrational Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretch 3000-3100
Aliphatic C-H Stretch 2850-2960
S-H Stretch 2550-2600
Aromatic C=C Stretch 1500-1600

Note: This table represents expected vibrational frequencies based on characteristic group frequencies. Specific experimental FT-IR or Raman data for this compound could not be located in the available literature.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Investigating Photophysical Properties and Electronic Transitions of this compound.

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to study the electronic transitions and photophysical properties of molecules. The presence of the chromophoric p-substituted dimethylamino benzene (B151609) system in this compound suggests it will exhibit characteristic UV-Vis absorption. One would expect to observe absorption bands corresponding to π-π* transitions of the aromatic ring. The strong electron-donating dimethylamino group is likely to cause a bathochromic (red) shift of these absorption bands compared to unsubstituted benzene.

The fluorescence properties of this compound would also be of interest. Many N,N-dimethylaniline derivatives are known to be fluorescent. The emission wavelength and quantum yield would be sensitive to the solvent polarity. Investigating these properties would provide insights into the nature of the excited states of the molecule.

Anticipated Electronic Spectroscopy Data for this compound

Parameter Expected Value
λmax (Absorption) ~250-300 nm
Molar Absorptivity (ε) High

Note: The values in this table are estimations based on the properties of similar aromatic compounds. No specific experimental UV-Vis or fluorescence spectra for this compound were found in the public domain.

X-ray Diffraction and Single Crystal Analysis of this compound and its Co-Crystals.

X-ray diffraction, particularly single-crystal X-ray analysis, is the most definitive method for determining the three-dimensional structure of a crystalline solid. If suitable single crystals of this compound could be grown, this technique would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. It would also reveal details about the intermolecular interactions, such as hydrogen bonding involving the thiol group or π-stacking of the aromatic rings, which govern the crystal packing. The formation and analysis of co-crystals with other molecules could also be explored to study intermolecular interactions and potentially modify the physical properties of the compound.

Note: A search of crystallographic databases did not yield any results for the crystal structure of this compound.

Advanced Chromatographic (e.g., HPLC-DAD, GC-FID, LC-MS) and Electrophoretic Techniques for Purity Assessment and Mixture Analysis of this compound.

Chromatographic and electrophoretic techniques are essential for assessing the purity of this compound and for its quantification in complex mixtures.

High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) would be a suitable method for purity analysis. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water would likely provide good separation. The DAD would allow for the monitoring of the elution profile at multiple wavelengths, aiding in peak identification and purity assessment.

Gas Chromatography (GC) with a Flame Ionization Detector (FID) could also be employed, particularly for assessing the presence of volatile impurities. The thiol group might require derivatization to improve its chromatographic behavior and thermal stability.

Liquid Chromatography-Mass Spectrometry (LC-MS) would combine the separation power of HPLC with the detection capabilities of MS, allowing for the confident identification of the main compound and any impurities by providing both retention time and mass-to-charge ratio data.

Potential Chromatographic Conditions for the Analysis of this compound

Technique Column Mobile Phase/Carrier Gas Detector
HPLC Reversed-phase C18 Acetonitrile/Water gradient DAD
GC Capillary column (e.g., DB-5) Helium FID

Note: The conditions presented are typical for the analysis of similar aromatic thiols. Specific validated methods for this compound are not described in the available literature.

Rational Functionalization Strategies and Controlled Synthesis of 4 Dimethylamino Phenyl Methanethiol Derivatives

Chemical Modification of the Thiol Group in [4-(Dimethylamino)phenyl]methanethiol for Polymer Conjugation and Surface Attachment

The thiol (-SH) group of this compound is a highly versatile functional handle for covalent modification. Its strong nucleophilicity and unique reactivity enable a variety of conjugation and attachment strategies.

Polymer Conjugation: The thiol group can be readily conjugated to polymer backbones through several reliable reactions. One of the most common methods is the thiol-maleimide Michael addition , where the thiol adds across the double bond of a maleimide-functionalized polymer. This reaction is highly efficient and proceeds under mild, often physiological, conditions. Another key strategy is the formation of disulfide bonds . This compound can react with another thiol-containing molecule (including another molecule of itself or a thiol-modified polymer) under mild oxidizing conditions to form a reversible disulfide linkage. This is particularly useful for creating stimuli-responsive materials, as the disulfide bond can be cleaved by reducing agents. researchgate.net

Surface Attachment: The thiol group has a strong affinity for the surfaces of noble metals, most notably gold. This interaction leads to the spontaneous formation of a covalent gold-sulfur bond, resulting in highly ordered, self-assembled monolayers (SAMs). By immersing a gold substrate in a solution of this compound, a densely packed monolayer can be formed, orienting the [4-(dimethylamino)phenyl] moiety away from the surface. This functionalized surface can then be used in molecular electronics, sensing, and nanotechnology applications. The stability and organization of these SAMs are critical for their function, and the thiol group provides a robust anchoring point.

Below is a table summarizing key modification strategies for the thiol group.

Reaction TypeReactant PartnerLinkage FormedKey Features
Thiol-Maleimide Addition Polymer-MaleimideThioetherHigh efficiency, rapid kinetics, stable bond. rsc.org
Thiol-Ene Reaction Polymer-AlkeneThioetherRadical-mediated, high yield, forms stable C-S bond. researchgate.net
Disulfide Formation Polymer-Thiol / Pyridyl DisulfideDisulfide (-S-S-)Reversible with reducing agents, useful for drug delivery. researchgate.net
Thiol-Epoxy Opening Polymer-Epoxideβ-hydroxy thioetherBase-catalyzed, forms stable linkage with a secondary alcohol. rsc.orgmagtech.com.cn
Surface Attachment Gold (Au) SurfaceGold-Thiolate (Au-S)Spontaneous formation of self-assembled monolayers (SAMs).

Regioselective Functionalization of the Aromatic Ring in this compound through Electrophilic Aromatic Substitution and Metal-Catalyzed Coupling

The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the powerful electron-donating nature of the dimethylamino group. This group is a strong ortho, para-director. Since the para position is occupied by the methanethiol (B179389) group, electrophilic attack is directed exclusively to the ortho positions (C2 and C6).

Electrophilic Aromatic Substitution (EAS): Studies on the analogous compound N,N-dimethyl-p-toluidine demonstrate that reactions such as nitration and halogenation occur selectively at the ortho position. rsc.orgrsc.org For instance, nitration of N,N-dimethyl-p-toluidine with nitric acid in sulfuric acid initially forms an ipso-adduct, which then rearranges to yield the 2-nitro product. rsc.orgcolab.ws Similarly, this compound would be expected to undergo regioselective halogenation (e.g., with Br₂ or NCS), nitration, or Friedel-Crafts acylation at the positions adjacent to the dimethylamino group, provided the thiol group is suitably protected to prevent side reactions.

Metal-Catalyzed Coupling: For more complex modifications, the aromatic ring can be first functionalized with a halide (e.g., bromine or iodine) at the ortho position. This halogenated derivative can then serve as a substrate for various palladium-catalyzed cross-coupling reactions. For example, a Suzuki coupling with an arylboronic acid could be used to form a new carbon-carbon bond, linking a new aromatic ring to the original scaffold. mdpi.comresearchgate.net Other useful reactions include the Sonogashira coupling (to introduce alkyne groups) and Buchwald-Hartwig amination (to add new amine functionalities). These methods provide a powerful toolkit for building complex molecular architectures on the aromatic core.

The table below outlines potential regioselective functionalization reactions.

Reaction TypeReagent/CatalystPosition of FunctionalizationExpected Product Feature
Nitration HNO₃ / H₂SO₄Ortho to -NMe₂Introduction of a nitro group (-NO₂)
Halogenation Br₂ / FeBr₃ or NBSOrtho to -NMe₂Introduction of a bromine atom (-Br)
Friedel-Crafts Acylation RCOCl / AlCl₃Ortho to -NMe₂Introduction of an acyl group (-COR)
Suzuki Coupling Ar-B(OH)₂, Pd catalystOrtho (from an ortho-halo derivative)C-C bond formation with an aryl group. researchgate.net
Sonogashira Coupling Terminal Alkyne, Pd/Cu catalystOrtho (from an ortho-halo derivative)C-C bond formation with an alkynyl group.

Orthogonal Functionalization Strategies for Multi-Functional this compound Architectures

The presence of two distinct reactive sites—the thiol and the activated aromatic ring—makes this compound an excellent candidate for orthogonal functionalization. Orthogonal chemistry allows for the selective modification of one functional group in the presence of another by choosing reaction conditions that affect only the target site. nih.gov This enables the stepwise construction of complex, multi-functional molecules.

The key to an orthogonal strategy is the use of protecting groups. biosynth.com The thiol group can be protected with a variety of moieties, such as a p-methoxybenzyl (PMB) group, which is stable to many reaction conditions but can be removed with strong acid or oxidizing agents. frontiersin.org While the thiol is protected, the aromatic ring can be functionalized via electrophilic substitution or metal-catalyzed coupling as described previously.

Conversely, the reactivity of the aromatic ring can be tempered by protonating the dimethylamino group under strongly acidic conditions, which converts it into an electron-withdrawing, meta-directing group. However, a more common strategy involves performing reactions that are specific to the thiol group while leaving the aromatic ring untouched. For example, the thiol-maleimide reaction proceeds under neutral pH conditions where the aromatic ring is unreactive. rsc.org

By combining protection/deprotection steps with chemoselective reactions, one can build distinct functionalities onto the thiol and the aromatic ring independently. For instance:

Protect the thiol group (e.g., as a disulfide or with a PMB group).

Functionalize the aromatic ring at the ortho position (e.g., via bromination followed by a Suzuki coupling).

Deprotect the thiol group.

Conjugate the now-free thiol to a polymer or surface.

This approach allows for the creation of sophisticated molecular architectures where each component has a specific, pre-designed function.

Functional GroupProtecting GroupDeprotection ConditionsOrthogonal To
Thiol (-SH)Trityl (Trt)Mild acid (e.g., TFA)Fmoc (base-labile)
Thiol (-SH)p-Methoxybenzyl (PMB)Strong acid (e.g., HF, Hg(OAc)₂)Most standard conditions
Thiol (-SH)Disulfide (-S-S-R)Reducing agents (e.g., DTT, TCEP)Acid/base labile groups
Amine (-NMe₂)Protonation (as -N⁺HMe₂)Strong acidBase-catalyzed reactions

Design and Synthesis of this compound-Based Macromolecules and Hybrid Materials

The bifunctionality of this compound makes it a valuable monomer or functionalizing agent for the synthesis of advanced macromolecules and hybrid materials.

Macromolecules: One direct route to polymerization is through the formation of poly(disulfide)s . nih.gov Mild oxidation of this compound can produce the corresponding disulfide-linked dimer. This dimer, which now contains two aromatic rings, can be designed to participate in step-growth polymerization reactions if other reactive groups are introduced onto the rings. Alternatively, co-polymerization of the dithiol form (after reduction) with other monomers via oxidative polymerization can create linear polymers where the disulfide bond is part of the main chain. acs.org These poly(disulfide)s are of great interest as redox-responsive materials for applications like drug delivery and self-healing polymers. semanticscholar.org Another approach is to modify the molecule with a polymerizable group, such as a vinyl or acrylate (B77674) moiety, allowing it to be incorporated into polymers via chain-growth polymerization methods like RAFT or ROMP. mdpi.com

Hybrid Materials: Hybrid organic-inorganic materials can be synthesized by leveraging the thiol group's ability to bind to surfaces. For example, this compound can be grafted onto the surface of inorganic nanoparticles (e.g., gold, silica) or mesoporous materials like SBA-15. researchgate.net This functionalization imparts the properties of the organic molecule—such as its redox activity or fluorescence—onto the inorganic scaffold. The resulting hybrid material combines the high surface area and structural stability of the inorganic component with the chemical functionality of the organic layer, making it suitable for applications in catalysis, sensing, and separation science.

Applications of Click Chemistry and Bioconjugation Methodologies for this compound

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and solvents. The thiol group of this compound is an excellent participant in several click reactions, making it highly suitable for bioconjugation and materials science. nih.gov

Thiol-Ene and Thiol-Yne Chemistry: The radical-mediated thiol-ene reaction involves the addition of a thiol across a double bond (alkene), while the thiol-yne reaction involves addition to a triple bond (alkyne). usm.edu These reactions proceed with near-perfect efficiency and are orthogonal to most biological functional groups, making them ideal for bioconjugation. rsc.orgrsc.org this compound can be "clicked" onto proteins, DNA, or synthetic polymers that have been functionalized with alkene or alkyne groups.

Thiol-Epoxy Chemistry: The base-catalyzed ring-opening of an epoxide by a thiol is another highly efficient click reaction. mdpi.comutwente.nl This reaction forms a stable β-hydroxy thioether linkage and is useful for modifying polymers and surfaces functionalized with epoxy groups. magtech.com.cnresearchgate.net

Bioconjugation: The thiol group is relatively rare in biological systems, primarily found in the amino acid cysteine. This makes the thiol a prime target for site-selective modification of proteins and peptides. explorationpub.comexplorationpub.com Methodologies such as thiol-maleimide coupling are staples of bioconjugation. rsc.org this compound can be used as a labeling agent, introducing its unique dimethylaminophenyl moiety onto a specific cysteine residue in a protein. This can be used to introduce a fluorescent tag, a redox-active center, or an anchor for further functionalization.

The table below compares prominent click chemistry reactions applicable to this compound.

Click ReactionReaction PartnerCatalyst/InitiatorKey Advantages
Thiol-Ene Alkene ("-ene")Photoinitiator or thermal radical initiatorHigh efficiency, tolerant of oxygen and water. researchgate.net
Thiol-Yne Alkyne ("-yne")Radical initiatorCan undergo double addition for crosslinking. usm.edu
Thiol-Maleimide MaleimideBase or nucleophileExtremely fast, proceeds at neutral pH, widely used in bioconjugation. rsc.org
Thiol-Epoxy EpoxideBase (e.g., amine, OH⁻)No byproducts, forms a stable thioether with a hydroxyl group. rsc.org

Advanced Materials Science Applications Derived from 4 Dimethylamino Phenyl Methanethiol

Engineering of Self-Assembled Monolayers (SAMs) and Multilayers using [4-(Dimethylamino)phenyl]methanethiol for Tailored Surface Properties.

There is no specific research available on the use of this compound for engineering Self-Assembled Monolayers (SAMs).

In principle, the thiol group (-SH) of this compound would be expected to anchor the molecule to noble metal surfaces, such as gold, silver, and copper, a foundational characteristic for SAM formation. The dimethylamino phenyl group would then constitute the outer surface of the monolayer, dictating its properties. The electron-donating nature of the dimethylamino group could impart specific electronic characteristics and influence the surface energy, wettability, and adhesive properties of the substrate.

Table 7.1: Potential Surface Properties Dictated by a Hypothetical this compound SAM

Surface PropertyPotential Influence of the Dimethylamino Phenyl Group
Wettability The aromatic nature of the phenyl group would likely result in a hydrophobic surface.
Electronic Properties The electron-donating dimethylamino group could alter the work function of the underlying metal substrate.
Adhesion The surface chemistry would influence interactions with other materials, potentially enhancing adhesion to specific polymers or molecules.
Reactivity The dimethylamino group could serve as a site for further chemical reactions, allowing for the construction of multilayer assemblies.

Integration of this compound into Functional Polymers and Composites via Thiol-Ene/Yne Chemistry and Radical Polymerization.

No specific examples of integrating this compound into polymers via thiol-ene/yne chemistry or radical polymerization are found in the current body of scientific literature.

The thiol group of this compound makes it a theoretical candidate for thiol-ene and thiol-yne "click" reactions. These reactions involve the radical-mediated or base/nucleophile-catalyzed addition of a thiol across a double (ene) or triple (yne) bond. If utilized, this compound could be used to functionalize polymers containing alkene or alkyne groups, or it could be incorporated as a monomer in step-growth polymerizations with multi-ene or -yne monomers. The dimethylamino phenyl moiety would then be a pendant group on the polymer backbone, influencing the polymer's bulk properties.

In radical polymerization, thiols can act as chain transfer agents. In this role, this compound could be used to control the molecular weight of polymers and introduce its functional group at the polymer chain end.

Role of this compound in Surface Chemistry and Interfacial Phenomena for Adhesion and Lubrication.

Specific studies on the role of this compound in adhesion and lubrication are not available.

Generally, the adhesion and lubrication properties of a surface are highly dependent on its chemical composition and structure. If used to form a self-assembled monolayer, the dimethylamino phenyl surface would present a relatively low surface energy, which could be beneficial for certain lubrication applications by reducing friction. The potential for the dimethylamino group to interact with specific surfaces or lubricants could also be explored to enhance boundary lubrication. In terms of adhesion, the functional group could be tailored to promote adhesion to specific substrates through acid-base or other intermolecular interactions.

Development of Optoelectronic Materials, including OLEDs and Organic Photovoltaics, Utilizing this compound Derivatives.

There is no documented use of this compound derivatives in the development of optoelectronic materials such as Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).

The dimethylamino phenyl group is a well-known electron-donating moiety and is frequently incorporated into molecules used in organic electronics to facilitate charge transport (hole transport) and to tune the electronic energy levels of materials. It is conceivable that derivatives of this compound could be designed for these applications. The thiol group could serve as an anchor to gold electrodes or as a synthetic handle for incorporating the dimethylamino phenyl unit into larger conjugated molecules or polymers.

Table 7.4: Hypothetical Roles of this compound Derivatives in Optoelectronics

ApplicationPotential Role
OLEDs As a component of a hole transport material or as a building block for an emissive dopant.
Organic Photovoltaics As part of a donor material in the active layer or as a surface modifier for electrodes to improve charge extraction.

This compound in the Synthesis and Functionalization of Nanomaterials (e.g., quantum dots, gold nanoparticles).

No specific research has been published on the use of this compound for the synthesis or functionalization of nanomaterials.

Thiols are widely used as capping agents in the synthesis of nanomaterials, particularly gold nanoparticles and certain types of quantum dots. The thiol group binds strongly to the surface of these materials, providing stability and preventing aggregation. The terminal functional group of the thiol then defines the surface chemistry of the nanomaterial. In this context, this compound could be used to create nanoparticles with a surface rich in dimethylamino phenyl groups. These functionalized nanoparticles could exhibit interesting electronic and optical properties and could be used in applications such as sensing, catalysis, and as building blocks for larger assemblies.

The Role of 4 Dimethylamino Phenyl Methanethiol in Contemporary Catalysis Research

[4-(Dimethylamino)phenyl]methanethiol as a Ligand Scaffold in Homogeneous and Heterogeneous Transition Metal Catalysis.

The thiol group in this compound presents a prime coordination site for transition metals, suggesting its potential as a ligand in both homogeneous and heterogeneous catalysis. In homogeneous systems, where the catalyst is in the same phase as the reactants, this compound could form soluble metal complexes. The sulfur atom of the thiol is a soft donor, indicating a preference for binding to soft transition metals such as palladium, platinum, gold, and mercury. The electronic properties of the resulting metal complex would be significantly influenced by the electron-donating dimethylamino group on the phenyl ring. This could, in turn, modulate the reactivity and selectivity of the catalytic center in reactions like cross-coupling, hydrogenation, or hydroformylation.

For heterogeneous catalysis, where the catalyst is in a different phase from the reactants, this compound could be immobilized on a solid support. Materials such as silica, alumina, or polymers could be functionalized with this thiol, allowing for the anchoring of catalytically active metal centers. The potential advantage of such a system would be the ease of separation of the catalyst from the reaction mixture, enabling catalyst recycling and continuous flow processes. The dimethylamino group might also play a role in the interaction with the support material or influence the surface properties of the catalyst. However, a thorough search of scientific databases reveals a lack of specific studies detailing the synthesis and application of such catalytic systems based on this compound.

Organocatalytic Properties of this compound and its Derivatives in Organic Transformations.

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, represents another avenue where this compound could theoretically find application. The presence of both a Lewis basic dimethylamino group and a potentially acidic thiol group (or its corresponding thiolate) suggests the possibility of bifunctional catalysis. The dimethylamino group could act as a Brønsted base or a Lewis base, activating substrates through deprotonation or coordination. Simultaneously, the thiol group could act as a Brønsted acid or a hydrogen bond donor.

Derivatives of this compound could be designed to enhance these properties. For instance, modification of the phenyl ring with additional functional groups could tune the acidity of the thiol or the basicity of the amine. Despite these intriguing possibilities, there is a clear absence of published research exploring the organocatalytic potential of this specific compound or its close derivatives in well-known organic transformations such as Michael additions, aldol (B89426) reactions, or asymmetric syntheses.

Photocatalytic and Electrocatalytic Applications of this compound-Based Systems.

The aromatic and electron-rich nature of the [4-(Dimethylamino)phenyl] moiety suggests that this compound could be a component in photocatalytic or electrocatalytic systems. In photocatalysis, a catalyst absorbs light to generate an excited state that can then participate in a chemical reaction. The dimethylamino group is a strong electron-donating group, which could facilitate charge separation in a photocatalytic cycle. If incorporated into a larger system, such as a metal-organic framework (MOF) or a coordination polymer, this compound could contribute to the light-harvesting and electron transfer processes that are central to many photocatalytic reactions, including hydrogen production, CO2 reduction, and organic pollutant degradation.

In the realm of electrocatalysis, molecules containing sulfur and nitrogen are often explored for their ability to mediate electron transfer at electrode surfaces. This compound could potentially be used to modify electrode surfaces to catalyze reactions such as the oxygen reduction reaction or the hydrogen evolution reaction. The thiol group can form strong bonds with metal surfaces like gold or platinum, providing a robust method for surface functionalization. The electronic properties of the dimethylamino-phenyl group could then influence the catalytic activity of the modified electrode. As with other areas, concrete experimental evidence for these applications of this compound is currently lacking in the scientific literature.

Design of Chirally Modified this compound Analogs for Enantioselective Catalysis.

Enantioselective catalysis, the synthesis of a specific enantiomer of a chiral molecule, is a critical area of modern chemistry. The development of chiral ligands and catalysts is central to this field. This compound itself is achiral. However, it could serve as a scaffold for the synthesis of chiral analogs. Chirality could be introduced in several ways, for instance, by attaching a chiral group to the phenyl ring or by synthesizing a derivative where the benzylic carbon is a stereocenter.

Such chiral analogs could then be used as ligands for transition metals in asymmetric catalysis, potentially enabling the enantioselective synthesis of a wide range of valuable molecules. The combination of the coordinating thiol group, the electronic influence of the dimethylamino group, and the steric and chiral environment provided by the modifying group could lead to highly effective and selective catalysts. The design and synthesis of such chiral derivatives and their subsequent application in enantioselective transformations remains an unexplored area of research.

Mechanistic Investigations of Catalytic Cycles Involving this compound.

Understanding the mechanism of a catalytic reaction is crucial for its optimization and for the rational design of new catalysts. If this compound were to be successfully employed as a ligand or catalyst, detailed mechanistic investigations would be necessary to elucidate its role in the catalytic cycle. Techniques such as spectroscopy (NMR, IR, UV-Vis), X-ray crystallography, and computational modeling would be invaluable in identifying key intermediates and transition states.

For example, in a transition metal-catalyzed reaction, studies would focus on the coordination of the thiol to the metal center, the oxidative addition and reductive elimination steps, and the influence of the dimethylamino group on the electronic structure of the catalytic species. In a hypothetical organocatalytic reaction, the focus would be on the mode of substrate activation by the amine and thiol groups. At present, due to the absence of reported catalytic applications for this compound, there are no mechanistic studies to report. The field is open for pioneering research to not only demonstrate the catalytic utility of this compound but also to understand the fundamental principles governing its reactivity.

Fundamental Principles and Research in 4 Dimethylamino Phenyl Methanethiol Based Sensor Technologies

Design and Synthesis of Chemosensors Employing [4-(Dimethylamino)phenyl]methanethiol for Selective Chemical Recognition.

The design of chemosensors based on this compound hinges on the strategic incorporation of this molecule into a larger system that can signal the presence of a specific analyte. The synthesis of these sensors often involves multi-step organic reactions to couple the this compound moiety with other functional units, such as fluorophores, chromophores, or electroactive species.

A key design principle is the modification of the electronic properties of the sensor molecule upon analyte binding. The dimethylamino group acts as a strong electron donor, influencing the photophysical and electrochemical characteristics of the sensor. The thiol group provides a convenient handle for covalent attachment to surfaces, such as gold nanoparticles or electrodes, which is a common strategy for creating robust and reusable sensing platforms.

For instance, derivatives of this compound can be synthesized to act as ligands for metal ions. The synthesis might involve the introduction of additional coordinating atoms near the thiol group to create a specific binding pocket. The recognition process relies on the chelation of the metal ion by the ligand, leading to a measurable change in the sensor's properties.

Another approach involves the synthesis of "turn-on" or "turn-off" fluorescent probes. In these systems, the this compound component can act as a recognition site or a modulator of the fluorescence signal. The synthesis would aim to create a molecule where the fluorescence is quenched in the absence of the analyte and is restored or enhanced upon binding, or vice versa.

Exploration of Optical (Fluorescence, Colorimetric) and Electrochemical Sensing Mechanisms Utilizing this compound.

The utility of this compound in sensor technology stems from its adaptability to various signal transduction mechanisms, primarily optical and electrochemical methods.

Optical Sensing Mechanisms:

Fluorescence: Sensors incorporating the this compound moiety can exhibit changes in their fluorescence properties upon interaction with an analyte. This can manifest as an increase (fluorescence enhancement or "turn-on"), decrease (fluorescence quenching or "turn-off"), or a shift in the emission wavelength (ratiometric sensing). The underlying mechanisms often involve photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or Förster resonance energy transfer (FRET). The electron-rich dimethylamino-phenyl group can play a crucial role in these processes.

Colorimetric: Colorimetric sensors provide a visual detection method, which is advantageous for rapid and on-site analysis. The interaction of a this compound-based sensor with an analyte can lead to a distinct color change. This is often due to alterations in the electronic structure of a conjugated system within the sensor molecule, affecting its absorption of visible light.

Electrochemical Sensing Mechanisms:

Electrochemical sensors based on this compound typically utilize the thiol group for immobilization onto an electrode surface, forming a self-assembled monolayer (SAM). The sensing mechanism can be based on several principles:

Amperometry/Voltammetry: The binding of an analyte to the immobilized sensor molecule can alter the electron transfer properties at the electrode-solution interface. This change can be monitored by techniques such as cyclic voltammetry (CV) or differential pulse voltammetry (DPV), resulting in a change in the peak current or potential.

Impedance: Electrochemical impedance spectroscopy (EIS) can be used to probe changes in the resistance and capacitance at the electrode surface upon analyte binding. The formation of a complex between the sensor and the analyte can hinder the charge transfer process, leading to an increase in the impedance.

Detection of Specific Analytes (e.g., metal ions, small molecules) through Chelation or Covalent Interactions with this compound.

The versatility of the this compound scaffold allows for the detection of a diverse range of analytes through two primary interaction modes: chelation and covalent bonding.

Detection via Chelation:

The thiol group, often in concert with other strategically placed donor atoms, can act as a chelating agent for various metal ions. The selectivity of the sensor is determined by the specific design of the binding pocket, including the type and arrangement of the coordinating atoms. Upon chelation, the electronic and steric environment of the sensor molecule is altered, leading to a detectable signal. For example, a Schiff base ligand incorporating a dimethylamino-phenyl group and a thiol moiety has been shown to exhibit colorimetric responses to different metal ions, indicating the potential for this class of compounds in metal ion sensing.

Detection via Covalent Interactions:

The nucleophilic nature of the thiol group makes it a reactive site for covalent bond formation with specific analytes. This is a particularly effective strategy for the detection of electrophilic species. For instance, sensors based on this compound could be designed to react with Michael acceptors, such as certain environmental toxins or biological metabolites. The formation of a new covalent bond results in a permanent change to the sensor molecule, which can be transduced into a robust and often irreversible signal. Computational studies on the addition of methanethiol (B179389) to various Michael acceptors provide a theoretical framework for understanding and predicting the reactivity of such sensor systems.

Development of Responsive Materials and Smart Interfaces Based on this compound for Environmental and Analytical Applications.

The integration of this compound into larger material architectures leads to the development of responsive materials and smart interfaces with enhanced sensing capabilities. These materials can be designed to respond to specific environmental stimuli or to exhibit tunable properties for advanced analytical applications.

Responsive Materials:

Smart Interfaces:

The ability of the thiol group to form strong bonds with gold and other noble metal surfaces is extensively utilized to create "smart" interfaces for sensing. Self-assembled monolayers (SAMs) of this compound or its derivatives on electrodes or plasmonic nanostructures create a well-defined and functional surface. These interfaces can be designed to:

Selectively capture analytes: The functionalized surface can be tailored to have a high affinity for a specific target molecule, enabling its preconcentration from a complex sample matrix.

Act as a gate: The conformation of the immobilized molecules can be altered by an external stimulus or analyte binding, controlling the access of other molecules to the underlying surface.

Amplify the sensing signal: When used on plasmonic nanoparticles, the binding of an analyte can induce nanoparticle aggregation, leading to a significant and easily detectable change in the localized surface plasmon resonance (LSPR), resulting in a color change.

These smart interfaces are crucial for the development of sensitive and selective sensors for a variety of environmental pollutants and biologically relevant molecules.

Advanced Signal Transduction and Amplification Strategies in this compound Sensors.

To achieve the low detection limits required for many applications, advanced signal transduction and amplification strategies are often employed in sensors based on this compound. These strategies aim to enhance the magnitude of the signal generated by a single binding event.

Nanomaterial-Based Amplification:

Nanomaterials play a pivotal role in modern sensor technology by providing high surface area, unique optical and electronic properties, and catalytic activity.

Gold and Silver Nanoparticles: As mentioned, the thiol group of this compound allows for its easy conjugation to gold or silver nanoparticles. In colorimetric assays, analyte-induced aggregation of these functionalized nanoparticles leads to a visible color change, providing a simple yet powerful amplification mechanism.

Quantum Dots (QDs): The fluorescence of quantum dots can be modulated by the binding of an analyte to a this compound-based ligand on their surface. The high quantum yield and photostability of QDs make them excellent signal reporters.

Carbon Nanomaterials: Graphene and carbon nanotubes can be functionalized with this compound to create highly sensitive electrochemical sensors. The excellent conductivity and large surface area of these materials enhance the electrochemical signal.

Enzymatic Amplification:

In some sensor designs, the binding of an analyte can trigger an enzymatic reaction that produces a large number of signal-generating molecules. For example, the analyte might activate an enzyme that is co-immobilized with the this compound-based receptor, leading to a significant amplification of the initial binding event.

Catalytic Amplification:

The sensor itself can be designed to have catalytic activity that is modulated by the analyte. For instance, a metal complex formed upon chelation by a this compound-based ligand could catalyze a reaction that produces a colored or fluorescent product, with each sensor molecule turning over multiple substrate molecules.

By integrating these advanced signal transduction and amplification strategies, sensors based on this compound can achieve the high sensitivity and selectivity required for demanding analytical challenges.

Explorations in Intermolecular Interactions and Supramolecular Assemblies of 4 Dimethylamino Phenyl Methanethiol

Characterization of Hydrogen Bonding, π-π Stacking, and Other Non-Covalent Interactions Involving [4-(Dimethylamino)phenyl]methanethiol.

The presence of the dimethylamino group introduces a strong hydrogen bond acceptor site at the nitrogen atom. This allows for the formation of intermolecular hydrogen bonds with suitable donor molecules. Furthermore, the electron-donating nature of the dimethylamino group can influence the acidity of the thiol proton and the hydrogen bonding capabilities of the entire molecule.

The aromatic phenyl ring is central to the formation of π-π stacking interactions. These interactions, arising from the electrostatic attraction between the electron-rich π-systems of adjacent rings, are crucial in directing the packing of aromatic molecules in the solid state and in solution. iphy.ac.cnrsc.org For this compound, parallel-displaced or T-shaped π-π stacking arrangements are expected, contributing significantly to the cohesion of supramolecular structures. The interplay between hydrogen bonding and π-π stacking is a key determinant of the final architecture. nih.gov

Interaction TypeDonorAcceptorTypical Energy (kJ/mol)Typical Distance (Å)
Hydrogen BondS-HS4-122.8 - 3.5
Hydrogen BondC-HN2-83.0 - 3.8
π-π StackingPhenyl RingPhenyl Ring5-503.3 - 3.8
C-H···π InteractionC-HPhenyl Ring2-103.5 - 4.0

Host-Guest Chemistry and Molecular Recognition Phenomena with this compound as a Receptor or Guest.

The structural features of this compound make it a candidate for participation in host-guest chemistry, acting either as a guest molecule or as a component of a larger host system. As a guest, its size, shape, and functional groups would allow it to bind within the cavities of various host molecules, such as cyclodextrins, calixarenes, or cucurbiturils. The binding would be driven by a combination of hydrophobic interactions between the phenyl ring and the host cavity, and specific interactions involving the thiol and dimethylamino groups.

When incorporated into a larger assembly, such as a self-assembled monolayer (SAM), the exposed dimethylamino groups could act as recognition sites for guest molecules. For instance, a SAM of this compound on a gold surface could potentially bind acidic guest molecules through hydrogen bonding to the nitrogen atom. The molecular recognition process would be highly dependent on the complementarity in size, shape, and chemical functionality between the host surface and the guest molecule. nih.gov The ability to tune the surface properties by changing the terminal functional group is a cornerstone of molecular recognition studies.

Host SystemPotential Guest for this compoundDriving Interactions
CyclodextrinsThis compoundHydrophobic interactions, van der Waals forces
CalixarenesThis compoundπ-π stacking, hydrophobic interactions
Self-Assembled Monolayer (Host)Acidic molecules (e.g., carboxylic acids)Hydrogen bonding to the dimethylamino group

Directed Self-Assembly of this compound into Ordered Nanostructures and Architectures.

The self-assembly of aromatic thiols onto noble metal surfaces, particularly gold, is a well-established method for creating highly ordered two-dimensional nanostructures. iphy.ac.cn this compound is expected to form self-assembled monolayers (SAMs) on gold surfaces through the strong covalent-like bond between the sulfur atom and the gold substrate. The intermolecular interactions discussed previously, namely hydrogen bonding and π-π stacking, will then direct the packing of the molecules within the monolayer.

The orientation of the molecules in the SAM will be a result of the balance between the molecule-substrate interaction and the intermolecular forces. The final structure of the SAM, including the packing density and the tilt angle of the molecules with respect to the surface, will be influenced by the interplay of these interactions. The presence of the bulky and polar dimethylamino group is expected to have a significant impact on the packing arrangement compared to simpler aromatic thiols.

Beyond two-dimensional SAMs, this compound could also be a component in the self-assembly of three-dimensional nanostructures, such as nanoparticles, nanotubes, or vesicles, in solution. The amphiphilic nature of the molecule, with a polar head (thiol and dimethylamino groups) and a nonpolar tail (phenyl ring), could drive the formation of such structures in appropriate solvents.

Crystallographic and Spectroscopic Probes for Understanding Supramolecular Organization of this compound.

A variety of experimental techniques are essential for elucidating the supramolecular organization of this compound. Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of molecules in the solid state. mdpi.com It provides detailed information about bond lengths, bond angles, and the nature and geometry of intermolecular interactions such as hydrogen bonds and π-π stacking. nih.govresearchgate.net

Spectroscopic techniques offer valuable insights into the structure and dynamics of supramolecular assemblies in both the solid state and solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both solution-state and solid-state NMR can be used to probe the local environment of the atoms within the molecule. nih.gov Changes in chemical shifts can provide evidence for hydrogen bonding and π-π stacking. researchgate.netresearchgate.net For instance, the proton of the thiol group would show a characteristic downfield shift upon hydrogen bond formation. nih.gov

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are sensitive to changes in molecular structure and intermolecular interactions. rsc.org The stretching frequency of the S-H bond, for example, will shift to lower wavenumbers upon the formation of a hydrogen bond.

UV-Visible Spectroscopy: The electronic absorption and emission spectra can be affected by the aggregation of molecules. The formation of π-stacked aggregates often leads to changes in the absorption and fluorescence spectra, such as shifts in the maximum wavelength and changes in the intensity.

Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM): These surface probe techniques are invaluable for visualizing the two-dimensional organization of this compound in self-assembled monolayers on conductive or non-conductive surfaces, respectively, providing real-space images of the molecular packing. iphy.ac.cn

TechniqueInformation Obtained
Single-Crystal X-ray DiffractionPrecise 3D molecular structure, intermolecular distances and angles. mdpi.comnih.gov
NMR SpectroscopyLocal chemical environment, evidence of hydrogen bonding and π-π stacking. nih.govresearchgate.net
IR/Raman SpectroscopyVibrational modes, shifts upon hydrogen bond formation. rsc.org
UV-Visible SpectroscopyElectronic transitions, changes upon aggregation and π-stacking.
STM/AFMReal-space imaging of self-assembled monolayers on surfaces. iphy.ac.cn

Future Directions and Interdisciplinary Research Opportunities for 4 Dimethylamino Phenyl Methanethiol

Integration of [4-(Dimethylamino)phenyl]methanethiol into Advanced Functional Devices and Systems

The field of molecular electronics, which aims to use single molecules or small molecular assemblies as fundamental electronic components, represents a significant frontier for this compound. jhuapl.edumdpi.com In this context, the thiol group acts as a molecular "alligator clip," enabling the precise attachment of the molecule between conductive electrodes, such as gold, to form a molecular transport junction. researchgate.netnih.gov The core electronic function would then be dictated by the [4-(Dimethylamino)phenyl] portion of the molecule.

Future research could focus on harnessing its electron-donating capabilities to modulate charge transport. The molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, influenced by the dimethylamino group, could be engineered to create molecular-scale diodes, transistors, or memory elements. By applying an external voltage, the redox state of the dimethylamino group could potentially be switched, altering the molecule's conductivity and allowing it to function as a molecular switch. jhuapl.edu This dual functionality makes it a prime candidate for building functional surfaces and devices from the bottom up. acs.orgresearchgate.net

Table 1: Potential Applications in Advanced Functional Devices

Device/System Prospective Role of this compound Key Molecular Functionality
Molecular Resistor Forms a conductive bridge between two nanoelectrodes.Thiol group for surface anchoring; aromatic ring for electron transport.
Molecular Diode Facilitates asymmetric electron transport under forward vs. reverse bias.Inherent asymmetry of the molecule when placed in a junction.
Single-Molecule Switch Switches between "ON" and "OFF" conductive states via external stimulus.Redox activity of the dimethylamino group, controlled by an electric field.
Chemical Sensors Acts as the active layer where binding of an analyte alters conductivity.Thiol for sensor surface binding; dimethylamino group's electronic state is sensitive to the local chemical environment.
Surface Functionalization Modifies the work function and surface energy of metals and semiconductors.Formation of a stable self-assembled monolayer (SAM) with a defined dipole moment. researchgate.net

Exploration of this compound in Energy Storage and Conversion Technologies

The demand for advanced energy solutions necessitates the development of novel materials for batteries and capacitors. nih.gov this compound could be explored for its potential to enhance energy storage devices by functionalizing electrode surfaces. By forming a self-assembled monolayer on a conductive electrode, the thiol group would provide a stable anchor, while the redox-active [4-(dimethylamino)phenyl] group could participate in electrochemical reactions. mdpi.comresearchgate.net

In supercapacitors, this molecular layer could contribute to pseudocapacitance, a fast and reversible surface redox reaction that stores charge, potentially boosting the energy density beyond that of traditional electric double-layer capacitors. In battery technology, such functionalized surfaces could help stabilize the electrode-electrolyte interface, improving cycle life and performance. Furthermore, the exploration of soluble derivatives of this compound in aqueous organic redox flow batteries (AORFBs) presents another promising avenue. cas.cnmdpi.com In these systems, organic redox-active molecules store energy in liquid electrolytes, and the tunable redox properties of the dimethylamino group could be advantageous. cas.cn

Table 2: Potential Roles in Energy Technologies

Technology Function of this compound Anticipated Benefit
Supercapacitors Electrode surface modifier providing redox-active sites.Increased energy density through pseudocapacitive charge storage.
Li-ion/Na-ion Batteries Component of a functional coating on anode or cathode materials.Enhanced interfacial stability, improved charge transfer kinetics, and longer cycle life. diva-portal.org
Redox Flow Batteries Soluble redox-active catholyte or anolyte material (as a derivative).High theoretical capacity and tunable redox potential for sustainable energy storage. mdpi.com
Catalysis Immobilized catalyst on an electrode for energy conversion (e.g., CO2 reduction).The dimethylamino group can act as a catalytic site, anchored by the thiol.

Application of Machine Learning and Artificial Intelligence for Predictive Modeling and Design of this compound Chemistry

Table 3: AI and Machine Learning in Molecular Design

AI/ML Application Objective Required Input Data Examples
Property Prediction Forecast electronic, optical, and redox properties.Molecular structure (SMILES), quantum chemical descriptors (HOMO/LUMO), experimental data from related compounds.
Generative Design Propose new molecular structures with enhanced properties.A target property value (e.g., desired redox potential), known synthesis pathways, structural constraints.
Mechanism Simulation Predict the dynamics of self-assembly on a surface.Interatomic potentials, substrate crystal structure, solvent conditions.
Reaction Prediction Identify optimal synthetic routes for the molecule and its derivatives.Large datasets of known chemical reactions, reaction conditions (temperature, catalysts). mit.edu

Cross-Disciplinary Research at the Interface of Chemistry, Materials Science, and Advanced Engineering with this compound

Realizing the full potential of this compound is not possible within the confines of a single discipline. Its journey from a chemical concept to a functional technology requires deep and sustained collaboration among experts in chemistry, materials science, physics, and engineering. vanderbilt.eduvanderbilt.edu This interdisciplinary approach is central to the field of molecular engineering, which seeks to solve large-scale problems by designing solutions from the molecular level up. youtube.comyoutube.comcaltech.eduuchicago.edu

Chemists are essential for developing scalable and efficient synthetic routes to produce high-purity this compound and its functional derivatives. Materials scientists will then need to investigate how these molecules behave in the real world—how they form ordered monolayers, how stable these layers are, and how their properties change when integrated into a larger material system. uchicago.edu Finally, electrical and chemical engineers, along with physicists, would design, fabricate, and test the ultimate devices. youtube.com This collaborative cycle, where experimental results inform molecular redesign and theoretical models guide new experiments, will be crucial for translating the promise of this molecule into practical innovations.

Table 4: Framework for Interdisciplinary Collaboration

Research Field Key Research Questions Core Expertise and Contribution
Synthetic Chemistry How can we synthesize this molecule and its derivatives efficiently and at scale?Organic synthesis, purification, molecular characterization (NMR, Mass Spec).
Materials Science How does the molecule self-assemble on different surfaces? What are the resulting film's structural and electronic properties?Surface science (XPS, AFM, STM), thin-film characterization, nanotechnology.
Physics What are the fundamental charge transport mechanisms through a single molecule? How do quantum effects influence device behavior?Quantum mechanics, condensed matter physics, computational modeling (DFT).
Electrical/Molecular Engineering How can we fabricate reliable nano-scale devices? What are the performance metrics (e.g., on/off ratio, efficiency)?Micro/nanofabrication, device testing, circuit design, systems integration. youtube.com

Q & A

Basic Research Questions

Q. What are the key considerations for safe handling and risk assessment when working with [4-(Dimethylamino)phenyl]methanethiol?

  • Methodological Answer : Prior to experimental work, conduct a comprehensive hazard analysis, including evaluation of gas evolution (common in thiol-containing reactions), flammability, and toxicity. Reference guidelines such as Prudent Practices in the Laboratory (Chapter 4) for risk mitigation strategies. Use engineering controls (e.g., fume hoods) and personal protective equipment (PPE). Specific hazards may include reactivity with oxidizing agents or metal catalysts, requiring inert atmosphere setups .

Q. What synthetic routes are commonly employed for preparing this compound?

  • Methodological Answer : A feasible route involves nucleophilic substitution of 4-(dimethylamino)benzyl halides with thiourea or thiolate reagents (e.g., NaSH). Alternative pathways include reduction of disulfide precursors (e.g., using LiAlH₄) or thiolation via Mitsunobu reactions. Reaction conditions (e.g., solvent choice: DMF or DMSO) and catalysts (e.g., cesium carbonate for deprotonation) should be optimized to minimize byproducts .

Q. How can the purity and structural integrity of this compound be verified?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR Spectroscopy : Confirm the presence of dimethylamino (-N(CH₃)₂) protons (δ ~2.8–3.2 ppm) and benzyl-thiol (-CH₂SH) signals (δ ~1.5–2.5 ppm for SH; may require deuterated solvents with low proton exchange rates).
  • Mass Spectrometry (MS) : Validate molecular weight (MW ≈ 167.26 g/mol) via ESI-MS or GC-MS. Compare fragmentation patterns with databases like NIST .
  • Chromatography : HPLC or TLC with UV detection (λ ~254 nm) to assess purity, leveraging the compound’s aromatic and chromophoric properties .

Advanced Research Questions

Q. How can this compound be utilized in coordination chemistry or catalytic systems?

  • Methodological Answer : The thiol group acts as a ligand for transition metals (e.g., Ir, Pd). For example, in iridium(III) complexes (e.g., Cp*IrCl(Da-picolinamidato)), the dimethylamino group enhances electron-donating capacity, stabilizing metal centers. Experimental design should focus on ligand exchange reactions under inert conditions, monitoring via cyclic voltammetry or X-ray crystallography to confirm coordination geometry .

Q. What strategies mitigate challenges in synthesizing derivatives of this compound for biological activity studies?

  • Methodological Answer : To explore antimicrobial or anticancer derivatives, employ regioselective functionalization (e.g., alkylation of -SH or modification of the dimethylamino group). Use biocatalytic methods (e.g., enzyme-mediated thioether formation) for greener synthesis. Assess bioactivity via in vitro assays (e.g., MIC for antimicrobial activity) and compare structure-activity relationships (SAR) with analogs like 2-(diethylamino)ethanethiol .

Q. How do solvent polarity and pH influence the stability of this compound in aqueous systems?

  • Methodological Answer : The thiol group is prone to oxidation; stability studies should be conducted in buffered solutions (pH 7–9) with antioxidants (e.g., ascorbic acid). Use UV-Vis spectroscopy to monitor disulfide formation (λ ~260–280 nm). Solvents like DMSO or ethanol enhance solubility but may accelerate degradation; kinetic studies under varying conditions are critical for applications in drug delivery or material science .

Data Contradiction and Optimization

Q. How can discrepancies in reported solubility data for this compound be resolved?

  • Methodological Answer : Literature may conflict due to impurities or measurement techniques. Re-evaluate solubility in DMF, DMSO, and ethanol via gravimetric analysis (saturation concentration method). Cross-validate with computational models (e.g., COSMO-RS) to predict solvent compatibility. Note that storage conditions (-20°C) may affect crystallization behavior .

Q. What advanced spectroscopic methods elucidate the electronic properties of this compound?

  • Methodological Answer : Time-resolved fluorescence spectroscopy can probe charge-transfer interactions, leveraging the dimethylamino group’s electron-donating nature. Raman spectroscopy identifies S-H stretching modes (~2550 cm⁻¹), while XPS confirms sulfur oxidation states. Compare with indophenol blue derivatives to understand π-conjugation effects .

Future Research Directions

  • Biocatalytic Synthesis : Optimize enzyme-catalyzed thiolation routes for scalability and reduced environmental impact .
  • Supramolecular Applications : Investigate self-assembly properties in metal-organic frameworks (MOFs) or nanocarriers .
  • Environmental Impact Studies : Assess biodegradation pathways and ecotoxicology using OECD guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.